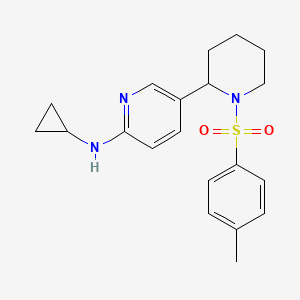
N-Cyclopropyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ciclopropil-5-(1-tosilpiperidin-2-il)piridin-2-amina: es un compuesto orgánico complejo con una estructura única que incluye un grupo ciclopropilo, una porción tosilpiperidinilo y una amina piridinilo. Este compuesto es de interés en diversos campos de la investigación científica debido a sus potenciales actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-Ciclopropil-5-(1-tosilpiperidin-2-il)piridin-2-amina generalmente implica múltiples pasos. Un método común incluye la ciclación de precursores apropiados bajo condiciones controladas. La reacción a menudo comienza con la formación del intermedio tosilpiperidinilo, seguido de su acoplamiento con un derivado de amina piridinilo. El grupo ciclopropilo se introduce luego a través de una reacción de ciclopropanación.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El proceso se optimiza para rendimiento y pureza, a menudo involucrando técnicas avanzadas como la química de flujo continuo y la síntesis automatizada.
Análisis De Reacciones Químicas
Tipos de reacciones: N-Ciclopropil-5-(1-tosilpiperidin-2-il)piridin-2-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en las posiciones piridinilo y piperidinilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se usan a menudo.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se emplean comúnmente en las reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir varios derivados de amina.
Aplicaciones Científicas De Investigación
N-Ciclopropil-5-(1-tosilpiperidin-2-il)piridin-2-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antitumorales.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-Ciclopropil-5-(1-tosilpiperidin-2-il)piridin-2-amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares:
- N-Ciclopropil-5-nitropiridin-2-amina
- N-Ciclopropil-4-pirazolo[1,5-b]piridazin-3-ilpirimidin-2-amina
Unicidad: N-Ciclopropil-5-(1-tosilpiperidin-2-il)piridin-2-amina es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C20H25N3O2S |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
N-cyclopropyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C20H25N3O2S/c1-15-5-10-18(11-6-15)26(24,25)23-13-3-2-4-19(23)16-7-12-20(21-14-16)22-17-8-9-17/h5-7,10-12,14,17,19H,2-4,8-9,13H2,1H3,(H,21,22) |
Clave InChI |
KUEWRVFTXQEPFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)NC4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B11819801.png)
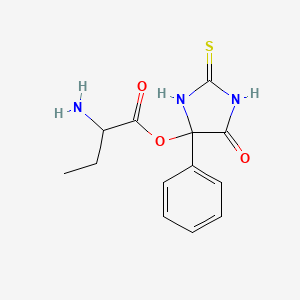
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B11819811.png)
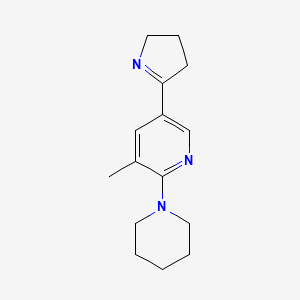
![3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-](/img/structure/B11819821.png)

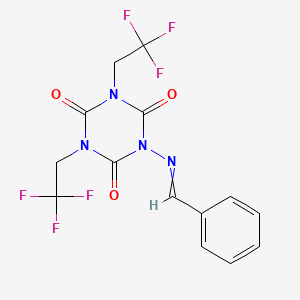

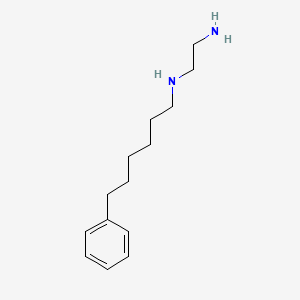
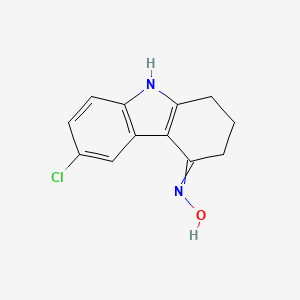

![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11819868.png)
![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,18(23)-heptaen-7-amine](/img/structure/B11819869.png)

